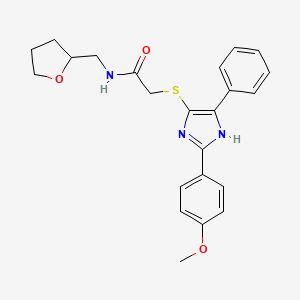
2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound belonging to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features an imidazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety. Its molecular formula is C24H27N3O2S, with a molecular weight of approximately 423.56 g/mol. The presence of the imidazole core is significant, as it is known for various biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity, impacting various signaling pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that it possesses minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µM) | Reference Antibiotic | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 20–40 | Ceftriaxone | 4 |
| Escherichia coli | 40–70 | Ceftriaxone | 0.1 |
These results suggest that while the compound exhibits antibacterial properties, it may not be as potent as some standard antibiotics but still holds potential for further development as an antimicrobial agent .
Anti-inflammatory Activity
Studies have indicated that compounds with similar structures can reduce the release of inflammatory cytokines such as TNF-α and IFN-γ. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Anticancer Activity
The imidazole derivatives have been explored for their anticancer potential. Research indicates that compounds in this class can inhibit histone deacetylase (HDAC), an important target in cancer therapy. By inhibiting HDAC, these compounds may induce cell cycle arrest and apoptosis in cancer cells .
Case Studies
Study on Antimicrobial Efficacy : A study conducted on various imidazole derivatives, including the target compound, revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, which were promising compared to control drugs .
Anti-inflammatory Assessment : Another research effort evaluated the anti-inflammatory effects of related compounds through in vivo models. The findings indicated a marked reduction in inflammatory markers, supporting the hypothesis that the imidazole core contributes to anti-inflammatory activity .
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-28-18-11-9-17(10-12-18)22-25-21(16-6-3-2-4-7-16)23(26-22)30-15-20(27)24-14-19-8-5-13-29-19/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPHXJHOLWHHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














